M-31850

概要

説明

準備方法

M-31850の合成には、1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオン誘導体の調製が含まれます。合成経路には通常、以下のステップが含まれます。

イソキノリンコアの形成: イソキノリンコアは、一連の環化反応によって合成されます。

イミノジ-2,1-エタンジイル基の導入:

最終環化と精製: 最終生成物は、環化とそれに続く精製工程によって得られます

化学反応の分析

M-31850は、以下を含むいくつかの種類の化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化反応を受ける可能性があります。

還元: この化合物は、一般的な還元剤を使用して還元できます。

これらの反応で使用される一般的な試薬と条件には以下が含まれます。

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤: アンモニア、アミン。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Chemical Properties and Mechanism of Action

M-31850 exhibits competitive inhibition against β-hexosaminidases with IC50 values of 6.0 µM for human HexA and 3.1 µM for human HexB, indicating its effectiveness in modulating enzyme activity . The compound operates by binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic action. The structure-activity relationship (SAR) studies reveal that this compound's naphthalimide moieties play a critical role in its binding affinity and specificity towards different hexosaminidases .

Research Applications

The applications of this compound can be categorized into several key areas:

Enzyme Inhibition Studies

This compound has been utilized extensively in enzyme inhibition assays to explore its selectivity and potency against various hexosaminidases. It has shown significant activity towards:

- Human HexA : IC50 of 6.0 µM

- Human HexB : IC50 of 3.1 µM

- Jack Bean Hexosaminidase (JBHex) : IC50 of 280 µM

- Bacterial Hexosaminidase from Streptomyces plicatus (SpHex) : IC50 > 500 µM .

These findings indicate that this compound is particularly effective against human isoforms compared to other sources.

Therapeutic Potential in Lysosomal Storage Disorders

Given its ability to enhance the half-life of mutant HexA in models of Tay-Sachs disease, this compound shows promise as a pharmacological chaperone. This application is particularly relevant in the context of lysosomal storage disorders, where enzyme replacement therapy is often limited by the stability and activity of the therapeutic enzymes .

Structural Biology and Drug Design

The crystal structure-guided design involving this compound has led to insights into the binding mechanisms of β-glucosaminidases. Its structural characteristics allow researchers to develop analogs with improved specificity and potency against various enzyme targets, paving the way for novel therapeutic agents .

Case Study 1: Enhancing Enzyme Activity in Sandhoff Disease Models

In vitro studies demonstrated that this compound increases hydrolysis rates in lysates from infantile Sandhoff disease cells, suggesting its potential utility in enhancing residual enzyme activity in affected individuals . This highlights its role not only as an inhibitor but also as a facilitator of enzyme function under pathological conditions.

Case Study 2: Selective Inhibition for Drug Development

Research utilizing high-throughput screening identified this compound as a lead compound for developing selective inhibitors against human β-hexosaminidases. Its low toxicity profile at effective concentrations makes it a candidate for further development into therapeutic agents aimed at treating conditions related to hexosaminidase deficiencies .

Data Summary Table

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Human HexA | 6.0 | Competitive inhibitor |

| This compound | Human HexB | 3.1 | Competitive inhibitor |

| This compound | JBHex | 280 | Reduced effectiveness compared to human |

| This compound | SpHex | >500 | Minimal activity observed |

| Analog Q2 | HsHex | 0.8 | Enhanced binding and specificity |

作用機序

M-31850は、β-ヘキソサミニダーゼ(Hex)を競合的に阻害することによってその効果を発揮します。この化合物は酵素の活性部位に結合し、基質が触媒部位にアクセスするのを防ぎます。 この阻害は、グリコサミノグリカン分解に関与するHexAおよびHexBの酵素活性の低下につながります . 関与する分子標的と経路には、HexAおよびHexB酵素、およびリソソーム分解経路が含まれます .

類似化合物との比較

M-31850は、β-ヘキソサミニダーゼ阻害剤としての高い選択性と効力のために独特です。類似の化合物には以下が含まれます。

N-アセチル-D-グルコサミン: β-ヘキソサミニダーゼの天然基質です。

PUGNAc: 異なる作用機序を持つβ-ヘキソサミニダーゼの強力な阻害剤です。

Thiamet-G: 異なる構造的特徴を持つ別のβ-ヘキソサミニダーゼ阻害剤です

生物活性

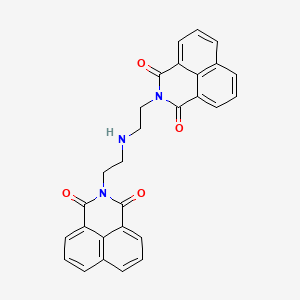

M-31850 is a bis-naphthalimide compound that has garnered attention in biochemical research due to its inhibitory effects on human lysosomal hexosaminidases, specifically β-N-acetyl-d-hexosaminidases (Hex A and Hex B). This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its symmetrical bis-naphthalimide structure linked by an alkylamine. It was identified through high-throughput screening as a selective inhibitor of human glycoconjugate-lytic β-hexosaminidases, with a notable Ki value of 0.8 µM against Hex A . The compound's design allows it to effectively bind to the active site of the enzyme while also interacting with hydrophobic patches outside the active site, enhancing its inhibitory potency .

- Inhibition of Hexosaminidases :

-

Cellular Effects :

- The compound has been shown to enhance O-GlcNAcylation levels in cells, indicating its role in modulating glycosylation processes within cellular environments. Live cell imaging demonstrated significantly increased fluorescence signals from hydrolyzed fluorescein-GlcNAc in this compound-treated cells compared to controls .

- Toxicity Profile :

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that the naphthalimide moieties are critical for binding affinity and inhibitory efficacy. The compound's ability to occupy both the active site and additional hydrophobic regions contributes to its high binding affinity and specificity towards hexosaminidases .

| Compound | Ki Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.8 | Hex A |

| 3.1 | Hex B |

Case Study 1: Inhibition in Diabetic Models

In a study involving streptozotocin (STZ)-treated rat models, this compound treatment resulted in a significant increase in mitochondrial O-GlcNAc levels compared to untreated controls. This suggests that this compound may have therapeutic implications in conditions associated with dysregulated glycosylation, such as diabetes .

Case Study 2: Cellular Imaging

Live cell imaging studies demonstrated enhanced uptake and hydrolysis of fluorescein-conjugated substrates in cells treated with this compound, indicating its effectiveness in altering glycosylation dynamics within cellular compartments . This imaging technique has provided insights into the compound's mechanisms at a cellular level.

特性

IUPAC Name |

2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLUIYHKSADQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。